Norflurazon

説明

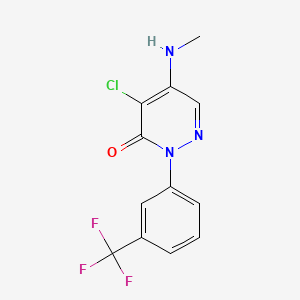

This compound is a pyridazinone that is pyridazin-3(2H)-one which is substituted at positions 2, 4, and 5 by m-(trifluoromethyl)phenyl, chloro, and methylamino groups, respectively. A pre-emergence herbicide used to control grasses and broad-leafed weeds in a variety of crops. Not approved for use within the European Union. It has a role as a carotenoid biosynthesis inhibitor, a herbicide and an agrochemical. It is a pyridazinone, a member of (trifluoromethyl)benzenes, an organochlorine compound and a secondary amino compound.

This compound is a pyridazinone herbicide used to control grass and broadleaf weeds. This compound inhibits carotenoid synthesis, which causes chlorophyll depletion and inhibition of photosynthesis in plants. This compound has low toxicity if individuals accidentally eat residues, and very low toxicity if it is inhaled or gets on skin.

structure

Structure

3D Structure

特性

IUPAC Name |

4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGOPFQZYCNLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O | |

| Record name | NORFLURAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024234 | |

| Record name | Norflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Norflurazon appears as colorless odorless crystals. Non corrosive. Used as an herbicide., White to greyish-brown odorless solid; [HSDB] Colorless odorless solid; [CAMEO] Crystalline solid; [MSDSonline] | |

| Record name | NORFLURAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norflurazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in hydrocarbons., Solubility at 25 °C: acetone 50 g/L; ethanol 142 g/L; xylene 2.5 g/L, In water, 33.7 mg/L at 25 °C | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.89X10-8 mm Hg at 25 °C | |

| Record name | Norflurazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to greyish brown, crystalline powder, Crystals from alcohol | |

CAS No. |

27314-13-2 | |

| Record name | NORFLURAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norflurazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27314-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflurazon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027314132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norflurazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLURAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KES1HB07E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

184 °C | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Norflurazon's Mechanism of Action as a Carotenoid Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflurazon is a potent pyridazinone herbicide that induces a characteristic bleaching phenotype in susceptible plants. Its primary mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for photoprotection in photosynthetic organisms. This technical guide provides an in-depth examination of the molecular mechanism by which this compound disrupts this pathway, focusing on its interaction with the key enzyme phytoene (B131915) desaturase (PDS). This document summarizes quantitative inhibition data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Carotenoid Biosynthesis Pathway and its Importance

Carotenoids are a diverse class of isoprenoid pigments synthesized by all photosynthetic organisms, including plants, algae, and cyanobacteria. They play indispensable roles in photosynthesis, acting as accessory light-harvesting pigments and, crucially, as photoprotective agents. By quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species (ROS), carotenoids prevent photooxidative damage to the photosynthetic apparatus.[1] The biosynthesis of carotenoids is a multi-step enzymatic pathway, with phytoene desaturase (PDS) being a critical rate-limiting enzyme.

This compound's Molecular Target: Phytoene Desaturase (PDS)

The primary molecular target of this compound is phytoene desaturase (PDS) , an integral membrane-bound flavoenzyme.[2][3] PDS catalyzes the desaturation of the colorless C40 carotenoid precursor, 15-cis-phytoene, introducing two double bonds to form 9,15,9'-tri-cis-ζ-carotene.[2] This reaction is a critical step in the pathway leading to the formation of colored carotenoids.

Mechanism of Inhibition: Competitive Binding at the Plastoquinone (B1678516) Site

This compound acts as a potent and specific inhibitor of PDS. Enzyme kinetic studies have revealed that this compound functions as a competitive inhibitor with respect to the plastoquinone cofactor of PDS.[4][5][6] Plastoquinone is the natural electron acceptor for the desaturation reaction catalyzed by PDS.[2][5] this compound's chemical structure allows it to bind to the plastoquinone-binding site on the PDS enzyme, thereby preventing the binding of plastoquinone and halting the desaturation process.[6][7]

In contrast, the inhibition by this compound is non-competitive with respect to the substrate, phytoene .[5] This indicates that this compound does not bind to the active site where phytoene binds, but rather to the distinct cofactor-binding site.

The crystal structure of Oryza sativa PDS in a complex with this compound has confirmed that the inhibitor binds within a long hydrophobic tunnel, which is proposed to be the binding site for plastoquinone.[7]

Biochemical and Physiological Consequences of PDS Inhibition

The inhibition of PDS by this compound has significant downstream consequences for the plant:

-

Accumulation of Phytoene: The blockage of the carotenoid biosynthesis pathway at the PDS step leads to the accumulation of the upstream substrate, phytoene .[5][8][9] Since phytoene is a colorless compound, its accumulation does not impart any color to the plant tissues.

-

Depletion of Colored Carotenoids: The prevention of phytoene desaturation results in a severe deficiency of all downstream colored carotenoids, including ζ-carotene, lycopene, β-carotene, and xanthophylls.[5][9]

-

Photooxidative Damage and Bleaching: In the absence of protective carotenoids, chlorophyll molecules become highly susceptible to photooxidation under light conditions. This leads to the destruction of chlorophyll and the degradation of the photosynthetic apparatus, resulting in the characteristic bleaching or white phenotype of treated tissues.[1][10]

-

Gene Expression Regulation: The disruption of the carotenoid pathway can also lead to feedback regulation of gene expression. For instance, treatment with this compound has been shown to cause an upregulation of the transcripts for phytoene synthase (psy) and phytoene desaturase (pds) in some plant species.[11]

-

Other Physiological Effects: this compound treatment can also impact other physiological processes, such as reducing the levels of the plant hormone abscisic acid (ABA), for which carotenoids are precursors, and affecting the unsaturation of chloroplast lipids.[12][13]

Quantitative Inhibition Data

The inhibitory potency of this compound against PDS has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Organism/Enzyme Source | Value | Reference(s) |

| IC50 | Aphanocapsa (cyanobacterium) | 0.1 µM | [14] |

| Recombinant pepper PDS | ~0.2 µM | [15] | |

| pI50 | Recombinant PDS | 7.5 | [16] |

| Km for Plastoquinone | Gentiana lutea PDS | ~0.23 µM | [4][5] |

| Synechococcus PDS | 0.23 µM | [4][5] | |

| Km for NADP | Synechococcus PDS | 6.6 mM | [4][5] |

IC50: The half maximal inhibitory concentration. pI50: The negative logarithm of the molar concentration that produces a 50% inhibition.

Experimental Protocols

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like this compound on PDS in a cell-free system.

Objective: To measure the enzymatic activity of PDS in the presence and absence of an inhibitor and to determine the IC50 value.

Materials:

-

Purified or recombinant PDS enzyme.[2]

-

Phytoene substrate (typically incorporated into liposomes).[2]

-

Plastoquinone or a suitable analog (e.g., decylplastoquinone, DPQ).[2]

-

Assay buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl).[2]

-

This compound stock solution (in a suitable solvent like DMSO or ethanol).

-

Reaction tubes.

-

Incubator or water bath.

-

Organic solvents for extraction (e.g., chloroform (B151607)/methanol 2:1, v/v).[2]

-

HPLC system with a C30 column and a photodiode array (PDA) detector.

Procedure:

-

Liposome Preparation: Prepare liposomes (e.g., from soybean phosphatidylcholine) containing the lipophilic substrate phytoene.[2]

-

Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, liposomes containing phytoene, and the electron acceptor (plastoquinone/DPQ).

-

Inhibitor Addition: Add varying concentrations of this compound (or the test compound) to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified PDS enzyme to the mixture.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) in the dark for a specific time (e.g., 10-30 minutes).[2]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).[2] Vortex and centrifuge to separate the phases.

-

Sample Preparation for HPLC: Collect the lower organic phase containing the carotenoids, dry it under a stream of nitrogen, and redissolve the residue in a small volume of a suitable solvent (e.g., chloroform or acetone) for HPLC analysis.[2]

-

HPLC Analysis: Inject the samples onto a C30 HPLC column and elute with a suitable mobile phase gradient (e.g., methanol/tert-butyl methyl ether).[2] Monitor the eluent at wavelengths specific for phytoene and the desaturation products (e.g., ζ-carotene).

-

Data Analysis: Quantify the amount of product formed in each reaction. Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC Analysis of Carotenoids in this compound-Treated Plant Tissue

This protocol outlines the extraction and analysis of carotenoids from plant tissues treated with this compound to observe the accumulation of phytoene and the depletion of colored carotenoids.

Objective: To qualitatively and quantitatively analyze the carotenoid profile of plant tissues following this compound treatment.

Materials:

-

Plant tissue (e.g., leaves) from control and this compound-treated plants.

-

Mortar and pestle or homogenizer.

-

Extraction solvent (e.g., acetone, ethanol, or a mixture thereof, often containing a small amount of an antioxidant like BHT).[17]

-

Saponification solution (e.g., methanolic KOH) if chlorophyll removal is necessary.

-

Organic solvents for partitioning (e.g., diethyl ether, petroleum ether).[18]

-

Sodium chloride solution.

-

Anhydrous sodium sulfate.

-

Rotary evaporator or nitrogen evaporator.

-

HPLC system with a C30 or C18 column and a PDA detector.[18][19]

Procedure:

-

Tissue Homogenization: Harvest and weigh fresh plant tissue. Homogenize the tissue in the presence of the extraction solvent until a uniform slurry is obtained.

-

Extraction: Continue extracting the pigments until the tissue residue is colorless. This may require multiple rounds of extraction.

-

Saponification (Optional): If high levels of chlorophyll interfere with the analysis, the extract can be saponified to remove chlorophylls. Add methanolic KOH and incubate in the dark.

-

Partitioning: After extraction (and saponification), partition the carotenoids into an immiscible organic solvent like diethyl ether or petroleum ether by adding the solvent and a saline solution to the aqueous extract.

-

Washing and Drying: Wash the organic phase with water to remove any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.

-

Sample Preparation for HPLC: Redissolve the carotenoid residue in a known volume of a suitable injection solvent (e.g., a mixture of mobile phase components).

-

HPLC Analysis: Inject the sample onto the HPLC column. Use a gradient elution program with a mobile phase suitable for separating carotenoids (e.g., methanol/tert-butyl methyl ether/water or acetonitrile/methanol/dichloromethane).[2][17]

-

Detection and Quantification: Monitor the eluting compounds with a PDA detector, recording spectra from ~250-600 nm.[18] Identify peaks based on their retention times and absorption spectra compared to authentic standards. Quantify the compounds by creating a standard curve with known concentrations of standards.

Visualizing the Mechanism and Workflows

Carotenoid Biosynthesis Pathway and this compound's Point of Inhibition

Caption: this compound inhibits PDS, blocking the conversion of phytoene to ζ-carotene.

Experimental Workflow for PDS Inhibition Assay

Caption: Workflow for determining this compound's inhibition of PDS activity.

Logical Pathway from this compound Action to Photobleaching

Caption: The cascade of events from PDS inhibition to visible plant bleaching.

Resistance to this compound

Resistance to this compound in weeds and experimentally selected organisms is often conferred by mutations in the pds gene.[3][20] These mutations typically result in amino acid substitutions in the PDS protein that reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.[3] For example, a single point mutation leading to a valine to glycine (B1666218) substitution in the PDS protein of the cyanobacterium Synechococcus PCC7942 was found to confer resistance to this compound.[3]

Conclusion

This compound's efficacy as a bleaching herbicide is a direct result of its specific and potent inhibition of phytoene desaturase. By competitively binding to the plastoquinone cofactor site, it effectively shuts down the carotenoid biosynthesis pathway, leading to the accumulation of phytoene and a lack of photoprotective carotenoids. The resulting photooxidative cascade destroys chlorophyll and the photosynthetic machinery, causing the characteristic bleaching that is lethal to susceptible plants. A thorough understanding of this mechanism is crucial for the development of new herbicides, the management of herbicide resistance, and for utilizing this compound as a valuable tool in plant physiology and molecular biology research.

References

- 1. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 2. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis of resistance to the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. A foliar pigment-based bioassay for interrogating chloroplast signalling revealed that carotenoid isomerisation regulates chlorophyll abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound, an inhibitor of carotenogenesis, on abscisic acid and xanthoxin in the caps of gravistimulated maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that this compound affects chloroplast lipid unsaturation in soybean leaves (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 18. scielo.br [scielo.br]

- 19. HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Norflurazon: Chemical Properties, Mechanism of Action, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Norflurazon (CAS Number: 27314-13-2), a selective, pre-emergent herbicide. The information presented herein covers its chemical structure and identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis.

Chemical Identity and Structure

This compound is a pyridazinone-class herbicide used to control a variety of annual grasses and broadleaf weeds.[1][2][3] Its chemical identity is well-established, and its structure is characterized by a pyridazinone ring substituted with chloro, methylamino, and m-(trifluoromethyl)phenyl groups.[1]

Chemical Structure:

A simplified 2D representation of this compound.

The confirmed Chemical Abstracts Service (CAS) number for this compound is 27314-13-2 .[4][5][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 27314-13-2 | [4][5][7] |

| Molecular Formula | C₁₂H₉ClF₃N₃O | [4][5][8] |

| Molecular Weight | 303.67 g/mol | [1][4][5] |

| IUPAC Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | [1][9] |

| Synonyms | 4-Chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, SAN 9789, Zorial, Solicam, Evital | [4][6][7][9] |

| Canonical SMILES | CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | [5][10] |

| InChI Key | NVGOPFQZYCNLDU-UHFFFAOYSA-N | [1][6] |

Physicochemical and Toxicological Properties

This compound exists as colorless, odorless crystals under standard conditions.[1] Its properties, such as solubility and vapor pressure, are critical for understanding its environmental fate and behavior.

Table 2: Physicochemical and Toxicological Data for this compound

| Property | Value | Conditions | Source(s) |

| Physical State | Crystalline Solid | Standard | [1][8] |

| Melting Point | ~184 °C | [8] | |

| Water Solubility | 28 - 34 mg/L | 20-25 °C | [8][10] |

| Henry's Law Constant | 3.4 x 10⁻¹⁰ atm·m³/mol | Estimated | [1] |

| Acute Oral Toxicity (LD₅₀) | >9300 mg/kg | Rat | [3][8] |

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its role as a potent inhibitor of carotenoid biosynthesis.[1][3][7] Specifically, it targets and blocks the activity of phytoene (B131915) desaturase (PDS), a key enzyme in the pathway.[9][11][12] This inhibition leads to the accumulation of phytoene and prevents the formation of colored carotenoids.[11][12] Without the protective quenching effect of carotenoids, chlorophyll (B73375) is rapidly destroyed by photooxidation upon exposure to light, resulting in the characteristic "bleaching" phenotype and eventual plant death.[1][3][12]

Caption: Mechanism of action of this compound in the carotenoid biosynthesis pathway.

Experimental Protocols

This section details methodologies for the synthesis and analytical determination of this compound.

The industrial synthesis of this compound involves a multi-step chemical process. While specific process parameters are proprietary, the general methodology is as follows:

-

Pyridazinone Ring Formation: The synthesis begins with the formation of the core pyridazinone heterocyclic ring. This is typically achieved through a condensation reaction involving hydrazine (B178648) and diketone precursors.[10]

-

Aromatic Group Introduction: The 3-(trifluoromethyl)phenyl group is introduced to the nitrogen at position 2 of the pyridazinone ring. This is accomplished via nucleophilic substitution or coupling reactions.[10]

-

Functionalization (Chlorination and Amination): The final steps involve the introduction of the chloro and methylamino substituents at positions 4 and 5, respectively. This is achieved through selective halogenation, often using reagents like phosphorus oxychloride, followed by an amination step with methylamine.[10]

-

Purification: The final product is purified through recrystallization or chromatography to yield this compound as a white to greyish-brown crystalline powder.[10]

Note: All synthesis steps should be carried out in appropriate organic solvents (e.g., acetonitrile, dimethylformamide) under controlled temperature and pH conditions to ensure high yield and purity.[10]

This protocol is adapted from a validated method for the quantification of this compound in plant leaves.[13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed for sample extraction and cleanup.

I. Materials and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

This compound analytical standard (Sigma-Aldrich 34364 or equivalent)[7]

-

Deionized water

-

Mortar and pestle, or homogenizer

-

Centrifuge tubes (15 mL or 50 mL)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV or Diode-Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3 µm particle size)[13]

II. Sample Preparation and Extraction (QuEChERS):

-

Weigh approximately 0.5-1.0 g of fresh plant leaf tissue into a mortar.

-

Add liquid nitrogen and grind the tissue to a fine powder.

-

Transfer the powdered sample to a centrifuge tube.

-

Add 5 mL of ACN to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.

-

Carefully collect the supernatant (the ACN extract).

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

III. HPLC-UV Analysis:

-

Mobile Phase: Isocratic elution with 60% ACN in deionized water.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 20-100 µL.[13]

-

Column: C18 reverse-phase column.

-

Detection Wavelength: 296 nm.[13]

-

Run Time: 5 minutes.[13]

-

Quantification: Prepare a standard curve using the this compound analytical standard. Determine the concentration in the sample extract by comparing its peak area to the standard curve.

Caption: Analytical workflow for the determination of this compound in plant samples.

References

- 1. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 27314-13-2 | FN26452 | Biosynth [biosynth.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound PESTANAL , analytical standard 27314-13-2 [sigmaaldrich.com]

- 8. This compound | 27314-13-2 [chemicalbook.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound (Ref: H 52143) [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Norflurazon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflurazon, a pre-emergence herbicide of the pyridazinone class, is a crucial tool in modern agriculture for the control of a wide range of annual grasses and broadleaf weeds. Its efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and interaction with biological systems. This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one[1] |

| CAS Number | 27314-13-2[2] |

| Molecular Formula | C₁₂H₉ClF₃N₃O[2] |

| Molecular Weight | 303.67 g/mol [2] |

| Chemical Structure |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in various matrices and for the development of analytical methods and formulations.

| Property | Value | Temperature (°C) | Pressure |

| Melting Point | 177 - 180 °C | 25 | 1 atm |

| Boiling Point | Not Applicable (Decomposes) | - | - |

| Water Solubility | 28 - 34 mg/L | 20 - 25 | 1 atm |

| Vapor Pressure | 2 x 10⁻⁹ Torr | 20 | - |

| LogP (Kow) | 2.45 | 20 | - |

| pKa | No dissociation in range of pH 1 to 12 | 25 | - |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by internationally recognized guidelines to ensure data quality and comparability. The most commonly followed protocols are those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA). While specific experimental reports for this compound are not always publicly available, the following sections detail the standard methodologies that are applied for regulatory purposes.

Melting Point/Melting Range

The melting point of this compound is determined using standard methods such as those described in OECD Guideline 102 ("Melting Point/Melting Range")[3][4][5][6].

Methodology:

-

Capillary Method: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus. The temperatures at which melting begins and is complete are recorded to define the melting range.

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Figure 1: Workflow for Melting Point Determination.

Water Solubility

The water solubility of this compound is a critical parameter influencing its environmental mobility and bioavailability. The determination typically follows OECD Guideline 105 ("Water Solubility")[7][8][9][10][11].

Methodology:

-

Flask Method: A surplus of this compound is agitated in a flask with purified water at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Column Elution Method: For substances with low solubility, a column packed with an inert support material is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured over time until a plateau is reached, indicating saturation.

Figure 2: Process for Determining Water Solubility.

Vapor Pressure

The vapor pressure of this compound, which influences its potential for volatilization, is determined according to OECD Guideline 104 ("Vapour Pressure")[12][13][14][15][16].

Methodology:

-

Gas Saturation Method: A stream of an inert gas is passed through or over the surface of this compound at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Effusion Method (Knudsen Cell): The rate of mass loss of the substance effusing through a small orifice in a temperature-controlled cell into a vacuum is measured. The vapor pressure is then calculated from the rate of effusion.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The determination for this compound would follow OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake-Flask Method")[17][18] or OECD Guideline 117 (HPLC Method).

Methodology:

-

Shake-Flask Method: A solution of this compound in either n-octanol or water is placed in a vessel with the other immiscible solvent. The mixture is shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

HPLC Method: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient. The retention time of this compound is compared to that of a series of reference compounds with known logP values.

References

- 1. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27314-13-2 | FN26452 | Biosynth [biosynth.com]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. laboratuar.com [laboratuar.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. biotecnologiebt.it [biotecnologiebt.it]

An In-depth Technical Guide to the Solubility of Norflurazon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of norflurazon, a selective herbicide, in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and methodologies.

This compound: A Brief Overview

This compound is a pre-emergence herbicide used to control annual grasses and broad-leaved weeds.[1][2] It functions by inhibiting carotenoid biosynthesis, which leads to the depletion of chlorophyll (B73375) and subsequent death of the plant.[1][3] Understanding its solubility is critical for developing effective formulations, assessing its environmental fate, and conducting toxicological studies.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes the available quantitative data for its solubility in water and several common organic solvents.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 25 | 33.7 | mg/L |

| Water | 25 | 34 | g/L |

| Water | 23 | 28.0 | ppm |

| Ethanol | 25 | 142 | g/L |

| Acetone | 25 | 50 | g/L |

| Xylene | 25 | 2.5 | g/L |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 | mg/mL |

Note: Conflicting data for water solubility (33.7 mg/L and 0.034 g/L) is reported from different sources.[1] It is advisable to consult primary literature for specific experimental details.

Experimental Protocol: Determination of Thermodynamic Solubility

While specific experimental details for all the cited solubility data are not exhaustively available in the public domain, a standard and widely accepted method for determining the thermodynamic solubility of a compound like this compound is the Shake-Flask Method , as described by Higuchi and Connors (1965). This method is considered reliable for compounds with low solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Volumetric flasks

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

-

Analytical balance

-

Spatula and weighing paper

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a volumetric flask. The excess solid should be clearly visible to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the flasks and place them in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the controlled temperature to let the excess solid settle. To further separate the solid from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved particles from being collected, pass the aliquot through a syringe filter into a clean vial.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound in the same solvent is used for accurate quantification.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature. The experiment should be repeated multiple times to ensure reproducibility and the results reported as an average with the standard deviation.

Visualization of Solubility Relationships

The solubility of a compound is influenced by the polarity of both the solute and the solvent. The following diagram illustrates the logical relationship of this compound's solubility in different types of solvents based on the available data.

This diagram visually represents that this compound, a moderately polar molecule, exhibits higher solubility in polar organic solvents compared to the highly polar water and non-polar organic solvents. This is consistent with the principle of "like dissolves like." this compound is sparingly soluble in hydrocarbons.[1]

References

A Technical Guide to the History and Synthesis of Norflurazon

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norflurazon (CAS No. 27314-13-2) is a selective, pre-emergence herbicide belonging to the pyridazinone chemical family.[1][2] It is primarily used to control a variety of annual grasses and broadleaf weeds in agricultural crops such as cotton, soybeans, peanuts, and various fruits and nuts.[1][2] Its mode of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis and photoprotection in plants, leading to a characteristic bleaching effect on susceptible weeds.[3][4][5] This guide provides an in-depth overview of the history, mechanism of action, and chemical synthesis of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one[4] |

| Synonyms | SAN 9789, Solicam®, Zorial®, Evital®[2][5] |

| CAS Number | 27314-13-2[6][7] |

| Molecular Formula | C₁₂H₉ClF₃N₃O[6][7] |

| Molecular Weight | 303.67 g/mol [5][7] |

| Appearance | Colorless, odorless crystals[4] |

| Melting Point | 177 °C[4] |

| Solubility | Sparingly soluble in hydrocarbons[4]. Increased solubility in water can be achieved via inclusion complexes with cyclodextrins.[8] |

| Stability | Stable in aqueous solutions at pH 3-9 but is susceptible to degradation by sunlight.[4] |

History and Development

This compound was developed by Sandoz Inc. and first registered as a pesticide in 1971.[2] It is commercialized under various trade names, including Zorial®, Solicam®, and Predict®.[3][5] As a fluorinated pyridazinone compound, it represented a significant advancement in herbicide technology for its targeted mode of action and effectiveness as a pre-emergent agent.[2] Though its use is established in countries like the United States and Australia[1][6], it is not approved for use within the European Union[4].

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the carotenoid biosynthesis pathway.[9]

3.1 Inhibition of Phytoene (B131915) Desaturase (PDS) The primary molecular target of this compound is Phytoene Desaturase (PDS), a key enzyme in the carotenoid pathway.[5][10] PDS is responsible for the desaturation of the colorless carotenoid precursor, phytoene, into colored carotenoids like ζ-carotene.[10] this compound competitively binds to the PDS enzyme, blocking this critical step.[10]

3.2 Physiological Consequences The inhibition of PDS leads to two major downstream effects:

-

Accumulation of Phytoene: The colorless precursor phytoene builds up in the plant tissues.[11]

-

Depletion of Carotenoids: The synthesis of essential colored carotenoids (e.g., β-carotene, lutein) is halted.

Carotenoids play a vital role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[12] Without carotenoids, chlorophyll (B73375) and the photosynthetic apparatus are left unprotected from high light intensity, leading to rapid photo-oxidation and destruction of chlorophyll.[11][12] This results in the visually distinct "bleaching" or whitening of the plant tissue, ultimately causing cell death.[6][13]

Chemical Synthesis of this compound

The industrial synthesis of this compound is a multi-step process centered on the formation and subsequent functionalization of a pyridazinone ring.[6] The most common methods for synthesizing the pyridazinone core involve the condensation of γ-keto acids or their analogues with hydrazine (B178648) derivatives.[14][15]

4.1 Experimental Protocols

The following protocols describe a general methodology for the synthesis of this compound based on established pyridazinone chemistry.[6][14][16] Reaction conditions such as time and temperature can significantly impact product yield and purity and should be optimized accordingly.[17]

Protocol 4.1.1: Step 1 - Synthesis of 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (Intermediate)

-

Objective: To form the core pyridazinone ring via cyclocondensation.

-

Reagents:

-

Mucochloric acid (1.0 eq)

-

3-(Trifluoromethyl)phenylhydrazine (1.0 eq)

-

Solvent: Glacial Acetic Acid or Ethanol (B145695)

-

-

Methodology:

-

A solution of mucochloric acid in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

3-(Trifluoromethyl)phenylhydrazine is added portion-wise to the solution with stirring.

-

The reaction mixture is heated to reflux (approx. 100-120 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and then poured into ice-cold water.

-

The resulting precipitate (the crude intermediate) is collected by vacuum filtration.

-

The solid is washed with cold water until the filtrate is neutral and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

-

Protocol 4.1.2: Step 2 - Synthesis of this compound (Final Product)

-

Objective: To introduce the methylamino group via nucleophilic substitution.

-

Reagents:

-

1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (1.0 eq)

-

Aqueous Methylamine (2.0-3.0 eq, e.g., 40% solution)

-

Solvent: Acetonitrile (B52724) or Dimethylformamide (DMF)[6]

-

-

Methodology:

-

The dichloropyridazinone intermediate is dissolved in acetonitrile in a reaction vessel.

-

Aqueous methylamine is added dropwise to the solution at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.

-

The mixture is stirred for 2-4 hours at room temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

-

The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate) for extraction.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield crude this compound, which can be purified by column chromatography or recrystallization to yield a colorless solid.

-

4.2 Quantitative Synthesis Data

While specific industrial yields are proprietary, laboratory syntheses of related pyridazinone compounds report yields that can serve as a benchmark.

Table 2: Example Yields for Pyridazinone Synthesis Steps

| Reaction Step | Description | Reported Yield Range | Reference |

| Dihydropyridazinone Formation | Reaction of a γ-keto acid with hydrazine hydrate. | 58% | [16] |

| Aromatization/Halogenation | Bromination of a dihydropyridazinone intermediate. | 76% | [16] |

| Amination | Nucleophilic substitution of a chloro-pyridazinone. | Variable (dependent on substrate and conditions) | [6] |

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Example Experimental Workflow: Herbicide Efficacy Assay

To evaluate the biological activity of synthesized this compound, a bioassay can be performed using a model plant system, such as duckweed (Lemna minor).[13] This workflow outlines the key steps.

Protocol 5.1: Herbicide Bioassay

-

Media Preparation: Prepare an autotrophic nutrient medium.[13] Create a stock solution of this compound by pre-dissolving it in a small amount of ethanol or DMSO.[10][13] Prepare a dilution series in the nutrient medium to achieve the desired final test concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM).[18] Include a control group with no herbicide.

-

Inoculation: Add a set number of healthy plant fronds (e.g., 10) to flasks containing 50 mL of each test solution.[13]

-

Incubation: Place the flasks under controlled conditions (e.g., continuous light, 25 °C) for a period of 7 to 14 days.[13]

-

Data Collection: At regular intervals, count the number of green and bleached fronds to assess the progression of photobleaching.[13]

-

Analysis: At the end of the experiment, calculate the growth rate and determine the effective concentration that causes a 50% reduction in growth (EC₅₀). Quantify chlorophyll content from tissue samples using spectrophotometry to measure the extent of bleaching.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound (Ref: H 52143) [sitem.herts.ac.uk]

- 7. This compound PESTANAL , analytical standard 27314-13-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 27314-13-2 | FN26452 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Carotenoid Synthesis by Fluridone and this compound | Weed Science | Cambridge Core [cambridge.org]

- 12. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thecharmofduckweed.org [thecharmofduckweed.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. iglobaljournal.com [iglobaljournal.com]

- 16. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biotage.com [biotage.com]

- 18. d-nb.info [d-nb.info]

Understanding Norflurazon: A Technical Guide to a Bleaching Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflurazon is a pre-emergence pyridazinone herbicide highly effective in controlling a broad spectrum of annual grasses and broadleaf weeds. Its mode of action lies in the specific inhibition of the carotenoid biosynthesis pathway, a critical process for plant survival. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, its impact on plant physiology, and detailed methodologies for its study. Quantitative data on its efficacy and effects are presented, alongside experimental protocols and visual representations of the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers in plant science, herbicide development, and related fields.

Introduction

This compound is a selective, systemic herbicide absorbed by the roots and shoots of emerging weeds. Its primary mechanism of action is the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1] Carotenoids are essential pigments in plants, serving vital roles in photoprotection by quenching reactive oxygen species (ROS) produced during photosynthesis and as accessory light-harvesting pigments. The inhibition of carotenoid synthesis leads to the rapid photooxidation of chlorophyll (B73375) and other cellular components, resulting in the characteristic "bleaching" of the plant tissue and eventual death.[2]

Mechanism of Action: Inhibition of Phytoene Desaturase

This compound acts as a potent and specific inhibitor of the enzyme phytoene desaturase (PDS). PDS is responsible for the desaturation of phytoene to ζ-carotene, a critical step in the carotenoid biosynthesis pathway.

Competitive Inhibition

Enzyme kinetic studies have demonstrated that this compound is a competitive inhibitor of PDS with respect to its cofactor, plastoquinone.[3][4] It binds to the plastoquinone-binding site on the PDS enzyme, preventing the normal enzymatic reaction from occurring. This competitive inhibition leads to the accumulation of the substrate, phytoene, within the plant cells.[4]

Consequences of PDS Inhibition

The inhibition of PDS and the subsequent lack of colored carotenoids have severe consequences for the plant:

-

Photooxidative Stress: Without the protective quenching effect of carotenoids, chlorophyll molecules become highly susceptible to photooxidation under light conditions. This leads to the generation of singlet oxygen and other reactive oxygen species (ROS), which cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.

-

Chlorophyll Degradation: The photooxidative damage ultimately results in the degradation of chlorophyll, leading to the characteristic white or bleached appearance of the treated plants.

-

Inhibition of Chloroplast Development: The disruption of carotenoid biosynthesis and the ensuing oxidative stress severely impair chloroplast development and function.

Signaling Pathways

The application of this compound triggers a cascade of signaling events within the plant, most notably the chloroplast-to-nucleus retrograde signaling pathway. This pathway communicates the stress state of the chloroplasts to the nucleus, leading to changes in nuclear gene expression.

dot

Caption: Signaling pathway of this compound's herbicidal action.

Quantitative Data

The efficacy of this compound can be quantified through various parameters, including its IC50 value against PDS and its dose-dependent effects on plant physiology.

Table 1: In Vitro Inhibition of Phytoene Desaturase (PDS) by this compound

| Herbicide | I50 Value (µM) |

| This compound | 0.1 [5] |

| Fluridone | 0.02[5] |

| Flurtamone | 0.03[5] |

| Diflufenican | 0.03[5] |

Table 2: Effect of this compound on Pigment Content in Peanut (Arachis hypogaea L.) Seedlings

| Treatment | Total Chlorophyll (mg g⁻¹ FW) | Total Carotenoids (µg g⁻¹ FW) |

| Control | 2.77 | 423.57 |

| 100 µM this compound | 1.27 (54% reduction) | 211.79 (50% reduction) |

Data adapted from a study on peanut seedlings.

Table 3: Phytoene Accumulation in Dunaliella salina under this compound Treatment

| Treatment Condition | Cellular Phytoene Content (pg cell⁻¹) | Phytoene Yield (mg L⁻¹) |

| White Light | Similar levels for various PDS inhibitors | - |

| Red Light (with this compound) | 14.42 ± 0.95 | 7.79 ± 0.58 |

Data highlights the significant increase in phytoene accumulation under specific light conditions when treated with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

In Vitro Phytoene Desaturase (PDS) Activity Assay

This protocol is adapted from a method for assaying purified plant-type PDS.[6]

Materials:

-

Affinity-purified PDS enzyme

-

Phytoene substrate (prepared in liposomes)

-

Decylplastoquinone (DPQ) as an electron acceptor

-

Assay Buffer: 50 mM MES-KOH (pH 6.0), 100 mM NaCl

-

Soybean phosphatidylcholine for liposome (B1194612) preparation

-

Chloroform/Methanol (2:1, v/v) for extraction

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Preparation of Phytoene-Containing Liposomes: a. Dissolve a known amount of purified phytoene and soybean phosphatidylcholine in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Rehydrate the film with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) to form multilamellar vesicles. d. Sonicate the suspension to form small unilamellar vesicles (liposomes) containing phytoene.[6]

-

Enzyme Assay Reaction: a. In a microcentrifuge tube, combine the assay buffer, DPQ, and the prepared phytoene-containing liposomes. b. Initiate the reaction by adding the purified PDS enzyme. c. The standard assay can be performed in a final volume of 700 µl containing 25 µg of PDS, 19.25 mM DPQ, and 100 µl of liposomes with 10 mM phytoene.[6] d. Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 10-30 minutes).[6] e. To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

-

Extraction and Analysis: a. Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v) and vortexing vigorously.[6] b. Centrifuge to separate the phases. c. Collect the lower organic phase containing the carotenoids. d. Dry the organic phase under a stream of nitrogen. e. Resuspend the carotenoid extract in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate). f. Analyze the products (phytofluene and ζ-carotene) and remaining substrate (phytoene) by HPLC-PDA.

dot

Caption: Experimental workflow for the in vitro PDS activity assay.

Chlorophyll and Carotenoid Extraction and Quantification

Materials:

-

Plant tissue (e.g., leaf discs)

-

80% Acetone (or 100% for very dry samples)

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Sample Preparation: a. Harvest a known amount of fresh plant tissue (e.g., 100 mg). b. Immediately freeze the tissue in liquid nitrogen to prevent pigment degradation.

-

Extraction: a. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. b. Add a known volume of 80% acetone (e.g., 5 mL) and continue grinding until the tissue is completely homogenized and the solvent is colored. c. Transfer the homogenate to a centrifuge tube.

-

Clarification: a. Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris. b. Carefully transfer the clear supernatant to a new tube.

-

Spectrophotometric Analysis: a. Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer, with 80% acetone as a blank. b. Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):

- Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)

- Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)

- Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198

-

Data Expression: a. Express the pigment content on a fresh weight basis (e.g., µg/g FW).

Analysis of Gene Expression by qRT-PCR

Materials:

-

Plant tissue treated with this compound and control tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., PDS, PSY) and reference genes (e.g., Actin, Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol). c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes. b. Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes. c. Calculate the relative gene expression using the ΔΔCt method.

dot

Caption: Experimental workflow for qRT-PCR analysis.

Conclusion

This compound remains a valuable tool in weed management due to its specific and potent inhibition of phytoene desaturase. Understanding its mechanism of action at the molecular and physiological levels is crucial for optimizing its use, managing resistance, and developing new herbicidal compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate interactions between this compound and plant biology. The continued study of this compound and its effects will undoubtedly contribute to advancements in agricultural science and the development of more effective and sustainable weed control strategies.

References

- 1. This compound (Ref: H 52143) [sitem.herts.ac.uk]

- 2. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Phytoene Desaturase by Norflurazon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflurazon, a pyridazinone herbicide, is a potent inhibitor of the enzyme phytoene (B131915) desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants and cyanobacteria. This inhibition leads to the accumulation of the colorless precursor phytoene and a subsequent deficiency in colored carotenoids, resulting in a bleached phenotype. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's inhibitory action on PDS, supported by quantitative data, detailed experimental protocols, and visualizations of the related biological pathways.

Introduction to Phytoene Desaturase and Carotenoid Biosynthesis

Phytoene desaturase (PDS) is a flavoenzyme that plays a pivotal role in the biosynthesis of carotenoids. These pigments are essential for photosynthesis, providing photoprotection by quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species (ROS). The carotenoid biosynthesis pathway begins with the formation of 15-cis-phytoene (B30313) from two molecules of geranylgeranyl pyrophosphate. PDS then catalyzes the introduction of two double bonds into phytoene, converting it to ζ-carotene. This process is crucial for the formation of downstream carotenoids, including lycopene, β-carotene, and xanthophylls.

This compound acts as a bleaching herbicide by specifically targeting and inhibiting PDS, leading to a halt in the production of protective carotenoids. Without these pigments, chlorophyll is susceptible to photooxidation, resulting in the characteristic white or bleached appearance of treated plants.

Mechanism of this compound Inhibition of Phytoene Desaturase

The inhibitory effect of this compound on PDS is a result of its interaction with the enzyme's active site. Structural and kinetic studies have elucidated the specific molecular mechanisms underlying this inhibition.

Binding Site and Interaction

This compound binds to the plastoquinone-binding site of the PDS enzyme.[1][2] Crystal structure analysis of the PDS-norflurazon complex from Oryza sativa (rice) has revealed that the inhibitor occupies a long, hydrophobic tunnel that normally accommodates the phytoene substrate and the electron acceptor, plastoquinone (B1678516).[1][2] The binding of this compound physically obstructs the binding of plastoquinone, which is essential for the reoxidation of the FAD cofactor.[1]

Kinetics of Inhibition: A Competitive and Non-Competitive Landscape

The nature of this compound's inhibition of PDS has been described as both competitive and non-competitive, depending on the experimental context and the cofactor being considered.

-

Competitive Inhibition with Plastoquinone: this compound acts as a competitive inhibitor with respect to the plastoquinone cofactor.[3][4] This is because this compound and plastoquinone bind to the same site on the enzyme.[1]

-

Competitive Inhibition with NADP+ (in Cyanobacteria): In the cyanobacterium Synechococcus, PDS can utilize either NAD(P)+ or plastoquinone as a cofactor. Studies have shown that this compound competes with both NADP+ and plastoquinone for binding to the enzyme.[4]

-

Non-Competitive Inhibition with Phytoene: Some studies have reported that this compound exhibits non-competitive inhibition with respect to the substrate, phytoene.[5] This suggests that the binding of this compound does not directly compete with the binding of phytoene to the enzyme, but rather interferes with the catalytic process after phytoene has bound.

This apparent discrepancy can be reconciled by considering the sequential nature of the PDS reaction. Phytoene binds to the enzyme, is desaturated, and then the reduced FAD cofactor is reoxidized by plastoquinone. This compound's primary action is to block the plastoquinone binding site, thus preventing FAD reoxidation and halting the overall catalytic cycle.

Quantitative Analysis of this compound Inhibition

The potency of this compound as a PDS inhibitor has been quantified in various studies. The following tables summarize key kinetic parameters, providing a comparative overview of its efficacy.

| Inhibitor | Organism/Enzyme Source | IC50 (µM) | Reference(s) |

| This compound | Aphanocapsa (cell-free) | 0.1 | [6] |

| This compound | Capsicum annuum (in vitro) | Potent inhibitor | [1] |

| This compound | Hydrilla verticillata (wild-type PDS) | High sensitivity | [7] |

| Cofactor | Enzyme Source | Km | Reference(s) |

| NADP+ | Synechococcus PDS | 6.6 mM | [4] |

| Plastoquinone | Synechococcus PDS | 0.23 µM | [4] |

| Plastoquinone | Gentiana lutea PDS | Similar to Synechococcus | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of PDS by this compound.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This assay measures the activity of PDS in the presence and absence of inhibitors like this compound.

Materials:

-

PDS enzyme source (e.g., purified recombinant PDS, or a cell-free extract from a source expressing PDS).

-

Phytoene substrate (typically dissolved in a detergent like Tween 80).

-

Cofactors (e.g., plastoquinone-9, FAD, NADP+).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing DTT).

-

This compound solutions of varying concentrations.

-

Reaction termination solution (e.g., acetone (B3395972) or ethanol).

-

HPLC system for product analysis.

Procedure:

-

Enzyme Preparation: Prepare the PDS enzyme extract or purified protein.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors, and the desired concentration of this compound.

-

Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

-

Initiation of Reaction: Add the phytoene substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at the optimal temperature.

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of a termination solution like acetone.

-

Extraction of Carotenoids: Extract the carotenoids from the reaction mixture using an organic solvent (e.g., hexane (B92381) or petroleum ether).

-

Analysis: Analyze the extracted carotenoids by HPLC to quantify the amount of the product (ζ-carotene) formed.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Phytoene Extraction and Quantification by HPLC

This protocol details the extraction of phytoene from plant tissues treated with this compound and its quantification.

Materials:

-

Plant tissue (treated with this compound and control).

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction solvent (e.g., acetone, ethanol, or a mixture).

-

Partitioning solvent (e.g., hexane or petroleum ether).

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

HPLC system with a C18 column and a UV/Vis detector.

-

Phytoene standard.

Procedure:

-

Sample Preparation: Harvest and weigh the plant tissue. Immediately freeze in liquid nitrogen to stop metabolic processes.

-

Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a tube and add the extraction solvent. Vortex or sonicate to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture to pellet the cell debris.

-